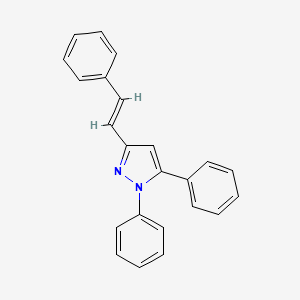
4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-4-hydroxyoxan-2-one is an organic compound that features a difluoromethyl group and a hydroxy group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of oxan-2-one derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the desired position on the oxan-2-one ring .
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-4-hydroxyoxan-2-one may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-4-hydroxyoxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(difluoromethyl)oxan-2-one, while reduction of the difluoromethyl group can produce 4-(methyl)-4-hydroxyoxan-2-one .
Scientific Research Applications
4-(Difluoromethyl)-4-hydroxyoxan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-4-hydroxyoxan-2-one involves its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can mimic the properties of hydroxyl and thiol groups, allowing it to participate in hydrogen bonding and other interactions that are crucial for its biological activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and protein function through these interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-4-hydroxyoxan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-4-hydroxyoxan-2-one: Similar structure but with a methyl group instead of a difluoromethyl group.
4-(Hydroxymethyl)-4-hydroxyoxan-2-one: Similar structure but with a hydroxymethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-4-hydroxyoxan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and materials science research .
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C6H8F2O3/c7-5(8)6(10)1-2-11-4(9)3-6/h5,10H,1-3H2 |
InChI Key |
QGYFVANOISWUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC1(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
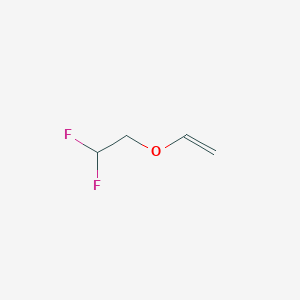
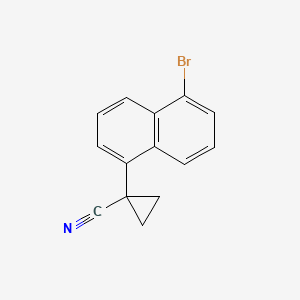
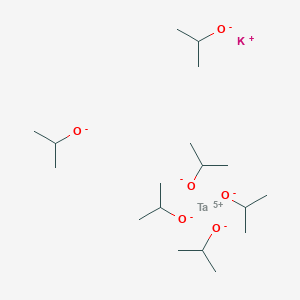
![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)

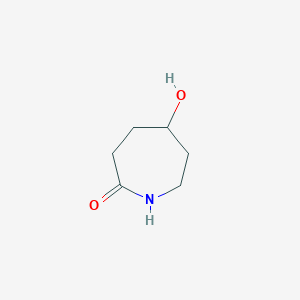


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
